molecular formula C14H18FNO4 B6209758 2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(3-fluorophenyl)acetic acid CAS No. 1404829-61-3

2-{[(tert-butoxy)carbonyl](methyl)amino}-2-(3-fluorophenyl)acetic acid

Cat. No.: B6209758
CAS No.: 1404829-61-3
M. Wt: 283.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{(tert-butoxy)carbonylamino}-2-(3-fluorophenyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, a methylamino group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(tert-butoxy)carbonylamino}-2-(3-fluorophenyl)acetic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the Fluorophenyl Intermediate: The fluorophenyl group is introduced through a halogenation reaction, often using fluorobenzene as the starting material.

    Coupling Reaction: The Boc-protected amine is then coupled with the fluorophenyl intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can target the carbonyl group, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄

    Reduction: LiAlH₄, NaBH₄

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 2-{(tert-butoxy)carbonylamino}-2-(3-fluorophenyl)acetic acid is used as an intermediate for the synthesis of more complex molecules. Its Boc-protected amine group makes it a valuable building block in peptide synthesis.

Biology

The compound can be used in the development of fluorinated analogs of biologically active molecules, which are often more stable and bioavailable.

Medicine

In medicinal chemistry, this compound is explored for its potential as a precursor to pharmaceuticals, particularly those targeting neurological disorders due to the presence of the fluorophenyl group.

Industry

Industrially, the compound can be used in the production of specialty chemicals and advanced materials, leveraging its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{(tert-butoxy)carbonylamino}-2-(3-fluorophenyl)acetic acid depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{(tert-butoxy)carbonylamino}-2-(4-fluorophenyl)acetic acid
  • 2-{(tert-butoxy)carbonylamino}-2-(2-fluorophenyl)acetic acid

Uniqueness

The position of the fluorine atom on the phenyl ring can significantly influence the compound’s reactivity and biological activity. The 3-fluorophenyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to its 2- and 4-fluorophenyl counterparts, making it unique in its applications.

Properties

CAS No.

1404829-61-3

Molecular Formula

C14H18FNO4

Molecular Weight

283.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.